molecular formula C15H19FN6O2 B2771686 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone CAS No. 1040650-15-4

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone

Cat. No.: B2771686
CAS No.: 1040650-15-4
M. Wt: 334.355
InChI Key: QYINSMUKOUGBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone is a complex organic compound with a fluorophenyl and a tetrazole moiety, linked by a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone can be synthesized using a multi-step process that involves:

  • Formation of the Tetrazole Ring: : Typically initiated by reacting 4-fluorobenzyl chloride with sodium azide to form 4-fluorobenzyl azide, which is then cyclized to form 1-(4-fluorophenyl)-1H-tetrazole under appropriate conditions.

  • Piperazine Introduction: : This involves coupling the 1-(4-fluorophenyl)-1H-tetrazole with 1-chloromethyl-4-substituted piperazine in the presence of a base to form the intermediate compound.

  • Methoxyethanone Attachment: : The final step entails reacting the piperazine intermediate with 2-bromoethanone methoxy to form the target compound.

Industrial Production Methods

On an industrial scale, the production would typically follow optimized versions of the above steps, often employing batch or continuous-flow reactors to ensure high yield and purity. Advanced purification techniques such as recrystallization, distillation, and chromatography are employed.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone undergoes various reactions:

  • Oxidation: : The piperazine ring can undergo oxidation under harsh conditions, typically in the presence of strong oxidizing agents.

  • Reduction: : Specific reduction reactions can target the tetrazole ring to yield amine derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions due to the presence of reactive groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate, etc.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, etc.

  • Substitution: : Alkyl halides, acyl halides, under basic or acidic conditions.

Major Products

  • Oxidation: : Hydroxylated derivatives of the piperazine ring.

  • Reduction: : Amine derivatives of the tetrazole ring.

  • Substitution: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone has several applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Employed in studies involving enzyme inhibition and protein-ligand interactions.

  • Medicine: : Investigated for potential therapeutic uses, such as anti-inflammatory or antimicrobial agents.

  • Industry: : Utilized in the development of specialized materials due to its unique structural properties.

Mechanism of Action

The compound exerts its effects through various mechanisms:

  • Molecular Targets: : It interacts with specific enzymes and receptors, modulating their activity.

  • Pathways Involved: : It can affect pathways related to inflammation, microbial growth, and other biological processes.

Comparison with Similar Compounds

Unique Properties

Compared to similar compounds, 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone stands out due to its combined tetrazole and piperazine structure, providing a unique interaction profile with biological targets.

Similar Compounds

  • 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone: : Similar structure with a chlorine atom instead of a fluorine atom.

  • 1-(4-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone: : Contains a bromine atom instead of a fluorine atom.

  • 1-(4-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone: : Contains a methyl group instead of a fluorine atom.

That’s quite a fascinating compound you’ve got there! Its multifaceted nature makes it a valuable subject in many fields. What sparked your interest in it?

Properties

IUPAC Name

1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN6O2/c1-24-11-15(23)21-8-6-20(7-9-21)10-14-17-18-19-22(14)13-4-2-12(16)3-5-13/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYINSMUKOUGBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.